2-Bromo-6-fluoro-3-isopropoxybenzaldehyde
Description
2-Bromo-6-fluoro-3-isopropoxybenzaldehyde is a halogenated aromatic aldehyde with a molecular formula of C₁₀H₉BrFO₂ (calculated molecular weight: ~259.9 g/mol). This compound features a benzaldehyde core substituted with bromo (Br) at position 2, fluoro (F) at position 6, and an isopropoxy group (-OCH(CH₃)₂) at position 3. The aldehyde functional group at position 1 makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications where halogenated aromatic systems are critical .
Properties
Molecular Formula |
C10H10BrFO2 |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
2-bromo-6-fluoro-3-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H10BrFO2/c1-6(2)14-9-4-3-8(12)7(5-13)10(9)11/h3-6H,1-2H3 |
InChI Key |
OHIKSLIDZBTJJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)F)C=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-isopropoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Fluorination: The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Isopropoxylation: The isopropoxy group is introduced through etherification reactions using isopropyl alcohol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for 2-Bromo-6-fluoro-3-isopropoxybenzaldehyde involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: NaOMe, KOtBu, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: 2-Bromo-6-fluoro-3-isopropoxybenzoic acid.
Reduction: 2-Bromo-6-fluoro-3-isopropoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-fluoro-3-isopropoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-isopropoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, facilitating nucleophilic addition reactions. The bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The isopropoxy group in the target compound introduces steric bulk and enhances lipophilicity compared to the smaller chloro substituent in 6-bromo-3-chloro-2-fluorobenzaldehyde. This difference may reduce water solubility but improve membrane permeability in biological systems.
- Molecular Weight : The target compound’s higher molecular weight (~259.9 vs. 237.45 g/mol) is attributable to the isopropoxy group’s additional carbon and oxygen atoms.
Biological Activity
2-Bromo-6-fluoro-3-isopropoxybenzaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 261.09 g/mol. Its unique structure, characterized by a bromine atom, a fluorine atom, and an isopropoxy group attached to a benzaldehyde framework, suggests potential biological activity. This article reviews the biological interactions and applications of this compound based on various studies.
The compound's structure allows it to participate in various biochemical pathways, making it a candidate for pharmacological studies. The presence of halogen atoms (bromine and fluorine) often enhances the lipophilicity and reactivity of organic compounds, which can influence their biological activity.
Research indicates that 2-Bromo-6-fluoro-3-isopropoxybenzaldehyde can form reactive intermediates that interact with proteins and nucleic acids. These interactions are critical for understanding its potential therapeutic effects and toxicity profiles. Compounds with similar structures have been investigated for their roles in inhibiting enzymes or modulating cellular processes, such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to various therapeutic effects.
- Cellular Modulation : It may influence cellular signaling pathways, impacting cell proliferation and apoptosis.
Case Studies
- Cardiovascular Applications : In patents related to this compound, it has been noted as an intermediate in the synthesis of drugs used for treating ischemic heart disease and arrhythmias. For instance, it is cited in the synthesis of cariporide (HOE-694), which is used to prevent myocardial infarction and arrhythmias .
- Anti-inflammatory Effects : Another study highlights its potential use in synthesizing compounds that act as C5a receptor antagonists, which are relevant for treating inflammatory diseases .
- Cancer Treatment : The compound has been investigated for its role in synthesizing isoquinoline derivatives that exhibit anticancer properties. These derivatives are aimed at treating various cancers such as breast cancer and prostate cancer .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of 2-Bromo-6-fluoro-3-isopropoxybenzaldehyde compared to structurally similar compounds.
Synthesis Methods
The synthesis of 2-Bromo-6-fluoro-3-isopropoxybenzaldehyde typically involves multi-step reactions starting from simpler precursors. One method includes the oxidation of 2-bromo-6-fluorotoluene under specific conditions to yield high purity products . The efficiency of these methods is crucial for its application in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
